Synthesis and Characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide
Synthesis and Characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific primary literature on this particular isomer, this guide combines known physicochemical properties with detailed experimental protocols and characterization data from closely related analogs, primarily N-(pyridin-2-yl)hydrazinecarbothioamide and other thiosemicarbazide derivatives. This approach offers a robust framework for the synthesis, purification, and identification of the title compound.
Introduction
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds characterized by a thiourea group attached to a hydrazine moiety. The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, imparts unique electronic and steric properties, making these compounds attractive for biological screening. Derivatives of pyridyl-hydrazinecarbothioamide have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide focuses on the 3-pyridyl isomer, providing essential technical information for its synthesis and characterization.
Physicochemical Properties
The fundamental physicochemical properties of N-(Pyridin-3-yl)hydrazinecarbothioamide are summarized in the table below. This data is crucial for reaction planning, purification, and analytical method development.
| Property | Value |
| Molecular Formula | C₆H₈N₄S |
| Molecular Weight | 168.22 g/mol |
| Melting Point | 177-178 °C |
| Boiling Point | 317.8 °C at 760 mmHg |
| Density | 1.406 g/cm³ |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |
Synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide
The synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide can be achieved through the reaction of a pyridine-containing precursor with a thiosemicarbazide moiety. Based on established methods for analogous compounds, two primary synthetic routes are proposed.[4][5]
Synthetic Workflow
The logical flow of the primary synthetic route, which involves the reaction of 3-pyridyl isothiocyanate with hydrazine hydrate, is depicted in the following diagram.
Caption: Synthetic workflow for N-(Pyridin-3-yl)hydrazinecarbothioamide.
Experimental Protocol (Analogous Method)
The following protocol is adapted from the synthesis of related pyridyl thiosemicarbazides and provides a reliable method for obtaining the title compound.[6]
Materials:
-
3-Aminopyridine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
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Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve 3-aminopyridine (0.1 mol) in ethanol. To this solution, add triethylamine (0.1 mol) followed by the dropwise addition of carbon disulfide (0.1 mol) while cooling in an ice bath and stirring. The reaction mixture is typically stirred at room temperature for several hours until the formation of a solid precipitate, the triethylammonium N-(pyridin-3-yl)dithiocarbamate salt, is complete.
-
Reaction with Hydrazine Hydrate: The dithiocarbamate salt is then suspended in ethanol, and hydrazine hydrate (0.1 mol) is added. The mixture is heated to reflux for a specified period (typically 4-6 hours), during which the evolution of hydrogen sulfide gas may be observed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-(Pyridin-3-yl)hydrazinecarbothioamide.
Characterization
The structural elucidation of the synthesized N-(Pyridin-3-yl)hydrazinecarbothioamide is accomplished through a combination of spectroscopic techniques and elemental analysis. The expected data, based on the analysis of closely related compounds, are summarized below.[4][7][8]
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.5 ppm), with characteristic splitting patterns for the 3-substituted pyridine. Broad singlets for the N-H protons of the hydrazine and thioamide groups, which may be exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): Resonances for the carbon atoms of the pyridine ring (typically 120-150 ppm) and a characteristic signal for the thiocarbonyl (C=S) carbon at a downfield chemical shift (around 180 ppm). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations above 3000 cm⁻¹. A strong band around 1600 cm⁻¹ attributed to the C=N stretching of the pyridine ring. A characteristic band for the C=S stretching vibration is expected in the region of 800-850 cm⁻¹.[7] |
| Mass Spectrometry (EI) | m/z: A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (168.22). Fragmentation patterns would likely show the loss of the hydrazinecarbothioamide side chain and fragments corresponding to the pyridine ring. |
Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon | 42.84 | (To be determined experimentally) |
| Hydrogen | 4.79 | (To be determined experimentally) |
| Nitrogen | 33.30 | (To be determined experimentally) |
| Sulfur | 19.06 | (To be determined experimentally) |
Biological Potential and Future Directions
While specific biological data for N-(Pyridin-3-yl)hydrazinecarbothioamide is not extensively reported, the broader class of pyridine-based thiosemicarbazones and their precursors are known to possess significant biological activities. These compounds often act as chelating agents for metal ions, which can be a mechanism for their antimicrobial and anticancer effects.
Potential Signaling Pathway Involvement
Many thiosemicarbazone derivatives exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the depletion of the deoxynucleotide pool, cell cycle arrest, and ultimately, apoptosis. The logical relationship for this proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action via ribonucleotide reductase inhibition.
Further research is warranted to elucidate the specific biological targets and mechanisms of action for N-(Pyridin-3-yl)hydrazinecarbothioamide. Screening against various cancer cell lines and microbial strains would be a valuable next step in evaluating its therapeutic potential.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide. By leveraging data from closely related analogs, researchers can confidently approach the preparation and identification of this compound. The promising biological activities associated with this class of molecules underscore the importance of further investigation into its potential as a lead compound in drug discovery programs.
References
- 1. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. turkjps.org [turkjps.org]
